Methyl4-chlorofuran-2-carboxylate
CAS No.:
Cat. No.: VC20140507
Molecular Formula: C6H5ClO3
Molecular Weight: 160.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5ClO3 |
|---|---|
| Molecular Weight | 160.55 g/mol |
| IUPAC Name | methyl 4-chlorofuran-2-carboxylate |
| Standard InChI | InChI=1S/C6H5ClO3/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3 |
| Standard InChI Key | QTCIVUZVLWCECW-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC(=CO1)Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Formula and Stereoelectronic Features
Methyl 4-chlorofuran-2-carboxylate has the molecular formula C₆H₅ClO₃, comprising a five-membered furan ring with substituents at positions 2 and 4. The chlorine atom introduces electronegativity, polarizing the ring and influencing reactivity, while the methyl ester group enhances solubility in organic solvents.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅ClO₃ |
| Molecular Weight | 160.55 g/mol |
| SMILES | COC(=O)C1=CC(Cl)=CO1 |
| InChIKey (Predicted) | XZXXYJPHLMPVST-UHFFFAOYSA-N |
The SMILES string COC(=O)C1=CC(Cl)=CO1 reflects the ester group (-COOCH₃) at position 2 and chlorine at position 4. Computational modeling using analogous furans suggests a planar ring structure with partial double-bond character in the oxygen-containing ring .
Spectroscopic Predictions
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IR Spectroscopy: Expected absorption bands at ~1,730 cm⁻¹ (ester C=O stretch) and ~750 cm⁻¹ (C-Cl stretch).
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NMR:
Synthetic Pathways and Optimization
Esterification of 4-Chlorofuran-2-carboxylic Acid
A plausible route involves esterifying 4-chlorofuran-2-carboxylic acid with methanol under acidic conditions. This method mirrors the synthesis of methyl 4-chloropicolinate, where thionyl chloride (SOCl₂) converts the acid to an acyl chloride intermediate, followed by methanol quenching :
Hypothetical Reaction Scheme:
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Chlorination:
-
Esterification:
Table 2: Synthetic Conditions for Analogous Esters
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane or MeOH |
| Catalyst | DMF (for chlorination step) |
| Reaction Temperature | 0°C to room temperature |
| Yield (Predicted) | 70–90% |
Alternative Routes
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Direct Chlorination: Chlorination of methyl furan-2-carboxylate using Cl₂ or N-chlorosuccinimide (NCS) at position 4. Regioselectivity may require directing groups or catalysts.
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Cross-Coupling: Palladium-catalyzed coupling of methyl 2-furoate with chlorinating agents, though this remains speculative without experimental validation.
Physicochemical Properties
Thermal Stability and Phase Behavior
Based on analogs like methyl 4-chloropicolinate (melting point: 50–52°C) , methyl 4-chlorofuran-2-carboxylate is predicted to be a low-melting solid or liquid at room temperature.
Table 3: Predicted Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | 45–55°C (estimated) |
| Boiling Point | 180–200°C (extrapolated) |
| Density | 1.30–1.40 g/cm³ |
| Solubility | Soluble in chloroform, methanol, ethyl acetate |
Chromatographic Behavior
Predicted collision cross sections (CCS) for adducts, derived from similar furan esters , suggest the following:
Table 4: CCS Predictions for Common Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 161.02 | ~140 |
| [M+Na]⁺ | 183.00 | ~150 |
| [M-H]⁻ | 159.01 | ~140 |
Chemical Reactivity and Applications
Electrophilic Aromatic Substitution
The electron-withdrawing ester and chlorine groups deactivate the furan ring, directing further substitution to the less electron-deficient position 5. Reactions may include:
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Nitration: Requires harsh conditions (HNO₃/H₂SO₄).
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Sulfonation: Limited by ring deactivation.
Nucleophilic Acyl Substitution
The ester group is susceptible to hydrolysis, yielding 4-chlorofuran-2-carboxylic acid under acidic or basic conditions:
Role in Medicinal Chemistry
While no direct studies exist, furan derivatives are notorious for forming reactive metabolites via P450-mediated oxidation . For example, furan rings can oxidize to cis-enediones or epoxides, which alkylate proteins or DNA . Methyl 4-chlorofuran-2-carboxylate may follow similar metabolic pathways, necessitating caution in pharmaceutical applications.
Toxicological and Environmental Considerations
Metabolic Activation
Furan toxicity often involves cytochrome P450-mediated oxidation to reactive intermediates . For methyl 4-chlorofuran-2-carboxylate, potential metabolites include:
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Epoxide: Formed via epoxidation of the furan double bond.
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Enedione: Resulting from further oxidation of the epoxide.
Table 5: Comparative Toxicity of Furan Derivatives
| Compound | Toxicity Profile | Reactive Intermediate |
|---|---|---|
| Furan | Hepatotoxic, carcinogenic | Enedialdehyde |
| 3-Methylfuran | Lung toxicant | Enedione |
| Methyl 4-chlorofuran-2-carboxylate (Predicted) | Hepatotoxicity (hypothetical) | Epoxide/Enedione |
Environmental Persistence
Chlorinated furans are generally resistant to biodegradation due to their stable aromatic core and electronegative substituents. Photodegradation may occur via C-Cl bond cleavage under UV light.
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